molecular formula C10H10Br2N2O B590413 3,3-Dibromo Cotinine CAS No. 74093-56-4

3,3-Dibromo Cotinine

货号: B590413
CAS 编号: 74093-56-4
分子量: 334.011
InChI 键: AUVVLHBHNHNTLK-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Dibromo Cotinine is a brominated derivative of cotinine, a major metabolite of nicotine. Bromination at the 3,3-positions likely enhances its molecular weight and stability compared to non-halogenated analogs, a trend observed in other dibromo compounds (e.g., increased molecular rigidity and resistance to metabolic degradation) . However, specific data on its synthesis, pharmacokinetics, or biological activity are absent in the provided sources, necessitating inferences from structurally related compounds.

属性

IUPAC Name

(5S)-3,3-dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N2O/c1-14-8(5-10(11,12)9(14)15)7-3-2-4-13-6-7/h2-4,6,8H,5H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVVLHBHNHNTLK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)(Br)Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CC(C1=O)(Br)Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225002
Record name 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74093-56-4
Record name 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074093564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibromo Cotinine typically involves the bromination of cotinine. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for 3,3-Dibromo Cotinine are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining consistent quality and yield.

化学反应分析

Types of Reactions

3,3-Dibromo Cotinine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced .

科学研究应用

3,3-Dibromo Cotinine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in relation to nicotine metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating nicotine addiction and its effects on the nervous system.

    Industry: It is used in the development of pharmaceuticals and other chemical products

作用机制

The mechanism of action of 3,3-Dibromo Cotinine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors (nAChRs) in the nervous system. This modulation can influence neurotransmitter release and synaptic plasticity, thereby affecting cognitive and behavioral functions .

相似化合物的比较

Key Observations :

  • Molecular Weight : Bromination increases molecular weight significantly compared to parent compounds (e.g., cotinine’s molecular weight is ~176.2 g/mol). This aligns with trends seen in binaphthol derivatives, where dibromo substitution adds ~160–190 g/mol .
  • Chirality : Unlike chiral binaphthol derivatives (e.g., (R)-3,3'-Dibromo-1,1'-bi-2-naphthol), 3,3-Dibromo Cotinine may lack stereocenters depending on substitution patterns.

生物活性

3,3-Dibromo cotinine is a derivative of cotinine, which is a major metabolite of nicotine. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications and toxicological implications. This article synthesizes recent research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of 3,3-dibromo cotinine.

Chemical Structure and Properties

3,3-Dibromo cotinine is structurally characterized by two bromine atoms attached to the third carbon of the cotinine molecule. This modification may influence its pharmacological properties, including receptor binding affinity and metabolic stability.

Nicotinic Acetylcholine Receptor Interaction

Cotinine has been shown to act as a weak agonist at nicotinic acetylcholine receptors (nAChRs), which are pivotal in various neurological processes. Studies suggest that 3,3-dibromo cotinine may exhibit similar or enhanced interactions with nAChRs compared to its parent compound.

  • Binding Affinity : Preliminary studies indicate that 3,3-dibromo cotinine might have altered binding characteristics due to the presence of bromine substituents, potentially enhancing its efficacy at certain nAChR subtypes.

Metabolism and Pharmacokinetics

Cotinine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2A6. The introduction of bromine atoms in 3,3-dibromo cotinine could affect its metabolic pathway and elimination half-life.

  • Metabolism Studies : Research has indicated that halogenated derivatives often exhibit altered metabolic profiles. For instance, 3,3-dibromo cotinine may show reduced metabolism compared to cotinine, leading to prolonged bioavailability.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of cotinine and its derivatives. For example:

  • Study on Neuroprotection : A study published in Frontiers in Behavioral Neuroscience reported that cotinine administration resulted in significant neuroprotection against excitotoxicity in animal models. It remains to be seen if 3,3-dibromo cotinine exhibits similar effects.

Anti-inflammatory Properties

Cotinine has demonstrated anti-inflammatory properties in various models. The brominated derivative may enhance these effects:

  • Inflammation Models : In vitro studies have shown that cotinine can reduce pro-inflammatory cytokine production. Investigating 3,3-dibromo cotinine's impact on inflammation could yield insights into its therapeutic potential.

Data Summary

The following table summarizes key findings related to the biological activity of 3,3-dibromo cotinine compared to cotinine:

Parameter Cotinine 3,3-Dibromo Cotinine
Binding Affinity (Ki)Variable across studiesHypothesized to be enhanced
MetabolismPrimarily via CYP2A6Potentially slower
Neuroprotective EffectsDocumentedUnder investigation
Anti-inflammatory EffectsDocumentedUnder investigation

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3,3-Dibromo Cotinine, and how do they influence experimental design?

  • Methodological Answer : The molecular formula (C₁₀H₁₂N₂O₂), molecular weight (192.214 g/mol), density (1.133 g/cm³), and melting point (117–120°C) are critical for determining solubility, stability, and storage conditions . For example, its relatively low melting point suggests sensitivity to high temperatures during synthesis or analysis. These properties guide solvent selection (e.g., polar aprotic solvents for dissolution) and analytical method optimization (e.g., LC-MS/MS parameters to avoid thermal degradation) .

Q. How can researchers validate the structural integrity of synthesized 3,3-Dibromo Cotinine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms bromine substitution at the 3,3' positions. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (expected m/z 192.090 for [M+H]⁺), while High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) assesses purity (>95%) . Cross-referencing with certified reference materials, if available, ensures accuracy .

Q. What analytical techniques are recommended for quantifying 3,3-Dibromo Cotinine in biological matrices?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal due to its specificity and sensitivity. A C18 column (e.g., 2.1 × 50 mm, 1.7 µm particles) with a gradient elution (water/acetonitrile + 0.1% formic acid) resolves the compound from cotinine and other metabolites. Matrix-matched calibration curves and isotopically labeled internal standards (e.g., ³H- or ¹³C-labeled analogs) minimize ion suppression/enhancement effects .

Advanced Research Questions

Q. What experimental designs address variability in 3,3-Dibromo Cotinine stability studies under physiological pH conditions?

  • Methodological Answer : A counterbalanced design with replicated experiments (n ≥ 3) across pH 2.0 (simulating gastric fluid), 7.4 (blood), and 9.0 (intestinal fluid) identifies degradation pathways. Statistical tools like ANOVA with post-hoc Tukey tests quantify pH-dependent stability differences. Accelerated stability studies (40°C/75% RH) over 14 days predict shelf-life using Arrhenius modeling .

Q. How does 3,3-Dibromo Cotinine’s bromination alter its interaction with nicotinic acetylcholine receptors (nAChRs) compared to cotinine?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict steric hindrance from bromine atoms at the 3,3' positions, potentially reducing affinity for α4β2 nAChRs. In vitro competitive binding assays (³H-epibatidine displacement in HEK293 cells expressing nAChRs) validate these predictions. Cotinine’s established role as a weak agonist serves as a baseline for comparative studies .

Q. What strategies resolve contradictions in reported metabolic half-lives of 3,3-Dibromo Cotinine across in vivo models?

  • Methodological Answer : Species-specific cytochrome P450 (CYP) enzyme profiling (e.g., CYP2A6 in humans vs. CYP2A5 in mice) clarifies metabolic discrepancies. Use FINER criteria to design cross-species studies with controlled variables (dose, administration route). Pharmacokinetic modeling (non-compartmental analysis) identifies clearance rate differences, while in vitro microsomal assays isolate CYP contributions .

Key Considerations for Research Design

  • Ethical and Safety Compliance : Follow protocols for handling brominated compounds (e.g., PPE guidelines in ).
  • Data Reproducibility : Document synthesis conditions (e.g., reaction stoichiometry, catalysts) and analytical parameters (e.g., column lot numbers) per ICMJE standards .
  • Contradiction Analysis : Apply PICO framework to isolate confounding variables (e.g., cross-reactivity in immunoassays) when comparing studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。